2-Amino-3-(thiophen-2-yl)propanamide

physicochemical profiling logP drug design

2-Amino-3-(thiophen-2-yl)propanamide (CAS 114779-90-7) is a chiral α-amino acid amide building block that integrates a thiophene heterocycle at the β‑carbon of the alanine scaffold. With a molecular formula of C₇H₁₀N₂OS and a molecular weight of 170.23 g·mol⁻¹, it presents both a primary amine and a primary amide terminus, features that dictate its reactivity profile in amide bond formation and distinguish it from the corresponding carboxylic acid and ester analogs.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
Cat. No. B13296145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(thiophen-2-yl)propanamide
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(C(=O)N)N
InChIInChI=1S/C7H10N2OS/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H2,9,10)
InChIKeyKUKXXILGYGAFDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(thiophen-2-yl)propanamide: Core Identity and Procurement Baseline


2-Amino-3-(thiophen-2-yl)propanamide (CAS 114779-90-7) is a chiral α-amino acid amide building block that integrates a thiophene heterocycle at the β‑carbon of the alanine scaffold . With a molecular formula of C₇H₁₀N₂OS and a molecular weight of 170.23 g·mol⁻¹, it presents both a primary amine and a primary amide terminus, features that dictate its reactivity profile in amide bond formation and distinguish it from the corresponding carboxylic acid and ester analogs . The compound is supplied as a research‑grade intermediate, typically at ≥95% purity, and is stored under dry, refrigerated (2–8 °C) conditions .

Why Generic Substitution of 2-Amino-3-(thiophen-2-yl)propanamide Is Scientifically Unsound


In‑class thiophene‑alanine derivatives are not functionally interchangeable because the terminal amide group fundamentally alters hydrogen‑bond donor/acceptor capacity, metabolic stability, and conformational preference relative to the carboxylic acid or ester counterparts . Direct experimental evidence shows that converting the C‑terminal carboxylate to a primary amide in analogous amino acid scaffolds shifts the logP by approximately 0.5–1.0 log units and modifies the pKa of the α‑amino group by up to 0.8 units [1], changes that critically influence solubility, membrane permeability, and enzyme‑binding geometries. Consequently, substituting 2-amino-3-(thiophen-2-yl)propanoic acid for the amide without re‑optimization of reaction conditions or biological assays risks invalidating synthetic yield, purity, or pharmacological readout.

2-Amino-3-(thiophen-2-yl)propanamide: Quantitative Differentiation Evidence


Lipophilicity Shift Relative to the Carboxylic Acid Analog

The predicted logP of 2-amino-3-(thiophen-2-yl)propanamide is 1.40 (ACD/Labs), compared with a logP of 0.59 for the corresponding (S)-2-amino-3-(thiophen-2-yl)propanoic acid measured under identical conditions . This 0.81 log-unit increase indicates a roughly 6.5‑fold higher partition coefficient for the amide, translating to improved passive membrane permeability while retaining sufficient aqueous solubility for biochemical assays .

physicochemical profiling logP drug design ADME

Cysteine Protease Inhibitory Activity Profile

In a protease‑focused screening panel, 2-amino-3-(thiophen-2-yl)propanamide exhibited an IC₅₀ of 7.9 µM against a mixture of cysteine proteases (cathepsin B, Z, and H) at pH 5.5 and 2 °C [1]. Under the same assay format, the carboxylic acid congener 2-amino-3-(thiophen-2-yl)propanoic acid showed no detectable inhibition (>100 µM), demonstrating that the primary amide terminus is essential for engaging the catalytic cysteine residue [2].

enzyme inhibition cathepsin cysteine protease BindingDB

Predicted pKa Shift Altering Protonation State at Physiological pH

The predicted pKa of the α‑amino group in 2-amino-3-(thiophen-2-yl)propanamide is 8.59, significantly lower than the 9.65 reported for (S)-2-amino-3-(thiophen-2-yl)propanoic acid . This 1.06‑unit reduction means that at pH 7.4, the amide exists with approximately 94% of the amine in the neutral form, compared with only ~64% for the acid .

ionization state pKa solubility formulation

Thermal Stability and Storage Tolerance Advantage

2-Amino-3-(thiophen-2-yl)propanamide is stored at 2–8 °C in sealed, dry containers and shipped at ambient temperature, indicating robust short‑term thermal tolerance . In contrast, the free carboxylic acid (S)-2-amino-3-(thiophen-2-yl)propanoic acid requires storage at −20 °C under inert atmosphere to prevent decarboxylation and discoloration, with a documented decomposition onset at 255 °C .

stability storage formulation procurement

2-Amino-3-(thiophen-2-yl)propanamide: High-Value Application Scenarios


Cysteine Protease Probe and Inhibitor Lead Optimization

The demonstrated 7.9 µM IC₅₀ against cathepsin B/Z/H positions 2-amino-3-(thiophen-2-yl)propanamide as a validated starting point for structure‑based optimization of cysteine protease inhibitors. Its primary amide terminus can be directly elaborated via standard peptide coupling or converted to a thioamide for enhanced potency, leveraging the >12‑fold selectivity over the carboxylic acid analog to confirm target‑specific binding in counterscreens .

CNS‑Penetrant Peptidomimetic Scaffold Construction

With a predicted logP of 1.40 and a reduced α‑amino pKa of 8.59 , the amide exhibits physicochemical properties aligned with CNS drug‑like space. It can serve as a β‑thiophene‑containing amide surrogate for phenylalanine in neuropeptide mimetics, where the thiophene sulfur enhances polarizability and potential for π–sulfur interactions while the neutral C‑terminus reduces efflux transporter recognition .

Conducting Polymer and Electrochemical Sensor Monomer

2-Amino-3-(thiophen-2-yl)propanamide can be electropolymerized to yield functionalized polythiophene films that retain the amide side chain for metal‑ion complexation . Its solubility in polar organic solvents (DMF, DMSO) facilitates solution‑processable device fabrication, whereas the carboxylic acid analog precipitates under the same conditions, limiting film homogeneity and sensor reproducibility.

Reference Standard for Chiral Analytical Method Development

The compound’s single chiral center and distinct UV‑active thiophene chromophore (λₘₐₓ ≈ 230–250 nm) make it suitable as a chiral resolution standard for HPLC and SFC method validation . Its amide bond is stable under typical analytical conditions (pH 2–8, <40 °C), unlike the carboxylic acid which can undergo decarboxylation during prolonged runs, ensuring consistent retention times and peak area reproducibility across replicate injections .

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